ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Description
Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a five-membered lactam ring with hydroxyl, ketone, and ester functional groups. Its synthesis typically involves multicomponent reactions (MCRs) using aldehydes, amines, and dialkylacetylenedicarboxylates under catalytic conditions .
Properties
IUPAC Name |
ethyl 4-hydroxy-5-oxo-1,2-dihydropyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h9H,2-3H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNJPXDFKBXHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716456 | |
| Record name | Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772317-09-6 | |
| Record name | Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of aniline with diethyl acetylenedicarboxylate in ethanol. The reaction is carried out at room temperature with magnetic stirring . Another method involves the use of N-tritylated acrylamide as a starting material, followed by the formation of zinc (II) complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Hypoglycemic Effects
Recent studies have highlighted the potential of ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate in synthesizing zinc(II) complexes that exhibit insulin-mimetic properties. The synthesis involves the reaction of the compound with zinc sulfate in the presence of lithium hydroxide.
Key Findings:
- Four out of five synthesized complexes demonstrated higher in vitro insulin-mimetic activities compared to zinc sulfate, suggesting enhanced efficacy in glucose metabolism.
Table 1: Insulin-Mimetic Activity of Zinc(II) Complexes
| Complex | Insulin-Mimetic Activity (Relative to ZnSO4) |
|---|---|
| Complex 1 | Higher |
| Complex 2 | Higher |
| Complex 3 | Higher |
| Complex 4 | Higher |
| Complex 5 | Lower |
Antidiabetic Potential
The compound has also been investigated for its antidiabetic effects. Studies indicate that modifications to its structure may enhance its biological activity against diabetes-related complications.
Structural Chemistry Applications
This compound is utilized in the synthesis of highly substituted pyrrolidinone derivatives through a three-component one-pot reaction involving aniline and diethyl acetylenedicarboxylate.
Synthesis Procedure:
- Combine aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde.
- Conduct the reaction in ethanol at room temperature with magnetic stirring.
- Confirm the structure via single crystal X-ray analysis.
Table 2: Reaction Conditions for Pyrrolidinone Synthesis
| Reactants | Solvent | Temperature | Analysis Method |
|---|---|---|---|
| Aniline, Diethyl Acetylenedicarboxylate, 4-Anisaldehyde | Ethanol | Room Temperature | Single Crystal X-ray Analysis |
Research indicates that this compound exhibits significant biological activities beyond hypoglycemic effects. Its structural characteristics allow it to interact with various metal ions, enhancing its therapeutic potential.
Potential Mechanisms:
- Interaction with zinc(II) ions enhances insulin sensitivity.
- Possible modulation of glucose metabolism pathways due to structural versatility.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It mimics insulin activity by binding to insulin receptors, thereby influencing glucose uptake and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Catalyst Impact: Ionic liquids (e.g., [BBSI]Cl) and magnetic nanoparticles (e.g., Fe3O4@SO3H) enhance yields (70–85%) compared to solvent-free or non-catalytic conditions (20% in water ).
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl, 4-F) on aryl substituents improve reaction rates and yields due to increased electrophilicity of intermediates .
Spectral and Crystallographic Comparisons
- IR Spectroscopy : Hydroxyl (ν ~3295–3436 cm⁻¹) and carbonyl (ν ~1700–1717 cm⁻¹) stretches are consistent across analogs, confirming lactam and ester functionalities .
- NMR : The target compound’s 1H NMR would resemble analogs, showing signals for ester methyl (δ ~1.06 ppm), aromatic protons (δ ~7.02–7.53 ppm), and hydroxyl protons (δ ~11.73 ppm) .
- Crystallography: The crystal structure of ethyl 4-hydroxy-2-(4-MeO-Ph)-5-oxo-1-(2-oxo-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate (C23H19NO7) reveals planar pyrrole rings and intermolecular hydrogen bonding, a feature common to this class .
Biological Activity
Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound often involves the reaction of appropriate starting materials under controlled conditions. For instance, derivatives of this compound can be synthesized through the reaction of N-tritylated acrylamide with various reagents to yield pyrrole derivatives with distinct functional groups. The structural formula can be represented as:
This compound exhibits a pyrrole ring structure with carboxylate and hydroxyl functional groups, contributing to its biological activity.
Antidiabetic Properties
Recent studies have focused on the antidiabetic potential of related compounds. For example, a study evaluated the aldose reductase (AR) inhibitory activity of synthesized pyrrole derivatives, including ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides. The results indicated that several compounds exhibited significant AR inhibitory activity, suggesting their potential as hypoglycemic agents. The in vitro insulin-mimetic activities were assessed using isolated rat adipocytes treated with epinephrine, revealing that some derivatives had higher efficacy than traditional zinc sulfate controls .
Antibacterial Activity
Pyrrole derivatives are also noted for their antibacterial properties. Research has demonstrated that certain pyrrole-based compounds exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study reported that a pyrrole derivative showed an MIC (minimum inhibitory concentration) of 0.125 μg/mL against MRSA, significantly outperforming standard antibiotics like vancomycin . This suggests that this compound may also possess similar antibacterial properties.
Case Studies
- Antidiabetic Activity : In a study involving the synthesis and biological evaluation of pyrrole derivatives, four out of five newly synthesized complexes demonstrated superior insulin-mimetic activities compared to control substances. This highlights the potential for developing new antidiabetic drugs based on this chemical structure .
- Antibacterial Efficacy : Another investigation into the antibacterial effects of pyrrole derivatives found that specific compounds had remarkable potency against Gram-positive bacteria. The results indicated that modifications in the molecular structure could enhance antibacterial activity significantly .
Research Findings Summary
Q & A
Q. What synthetic methodologies are reported for ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate and its derivatives?
The compound and its derivatives are synthesized via multicomponent one-pot reactions. For example, a three-component reaction involving aniline, diethyl acetylenedicarboxylate, and substituted aldehydes (e.g., 4-anisaldehyde) under optimized conditions yields highly substituted pyrrolidinones. This method emphasizes atom economy and avoids intermediate isolation . Alternative routes may involve cyclocondensation of β-ketoesters with amines or aldehydes, though solvent selection (e.g., ethanol, acetonitrile) and catalyst use (e.g., Lewis acids) require empirical tuning .
Q. What spectroscopic and crystallographic techniques validate the structure of this compound?
Structural confirmation relies on:
- FTIR : Detection of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.
- NMR : ¹H NMR identifies protons on the pyrrole ring (δ 5.0–6.5 ppm), ester groups (δ 4.2–4.3 ppm for CH₂CH₃), and substituents (e.g., aryl protons). ¹³C NMR confirms carbonyl carbons (~165–175 ppm) .
- X-ray crystallography : Resolves bond lengths, dihedral angles, and hydrogen-bonding networks. For example, derivatives exhibit planar pyrrolidinone rings with intermolecular O-H···O interactions stabilizing crystal packing .
Q. What are the common impurities observed during synthesis, and how are they characterized?
Side products include uncyclized intermediates or regioisomers formed during aldol-like condensations. Characterization involves:
- HPLC/LC-MS : To separate and identify by-products via retention times and mass-to-charge ratios.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
Advanced Research Questions
Q. How can density functional theory (DFT) studies elucidate the electronic structure and reactivity of this compound?
DFT calculations (e.g., Gaussian 09) model molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces. For example:
- HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., 4.5–5.0 eV for derivatives).
- NBO analysis : Reveals hyperconjugative interactions stabilizing the pyrrolidinone ring .
- Reaction pathways : Transition-state modeling identifies rate-determining steps, such as cyclization barriers in one-pot syntheses .
Q. What strategies resolve contradictions in spectroscopic data across studies?
Contradictions (e.g., NMR shift variability) arise from solvent effects, tautomerism, or crystallographic disorder. Mitigation strategies include:
Q. How can statistical experimental design optimize synthesis yield?
Factorial design (e.g., Box-Behnken) identifies critical variables (temperature, molar ratios, catalyst loading). For example:
- Response surface methodology (RSM) : Maximizes yield by modeling interactions between parameters (e.g., 70°C, 1:1.2 amine:aldehyde ratio).
- Taguchi arrays : Reduce experimental runs while screening solvent polarity effects .
Q. What reaction mechanisms are proposed for the formation of pyrrolidinone derivatives?
Proposed pathways include:
- Stepwise cyclization : Nucleophilic attack of aniline on diethyl acetylenedicarboxylate forms a β-enamino ester, followed by aldol condensation with aldehydes and intramolecular cyclization .
- Concerted [3+2] cycloaddition : Quantum mechanical calculations suggest a pseudopericyclic transition state for some derivatives .
Q. How do substituents on aryl groups influence reactivity and stability?
Electron-donating groups (e.g., -OCH₃) enhance aldol condensation rates by increasing enolate nucleophilicity. Steric hindrance from bulky substituents (e.g., -Ph) reduces cyclization efficiency. Stability studies (TGA/DSC) show that electron-withdrawing groups (e.g., -Cl) improve thermal stability by ~20°C .
Q. What in silico methods predict the biological activity of derivatives?
- Molecular docking : Screens derivatives against target proteins (e.g., kinases) using AutoDock Vina.
- QSAR models : Correlate substituent descriptors (Hammett σ, logP) with IC₅₀ values from enzyme assays .
Q. What crystallographic challenges arise during structure determination?
Disorder in substituents (e.g., rotating methoxy groups) complicates refinement. Strategies include:
- Low-temperature data collection : Reduces thermal motion (e.g., 100 K).
- TWINABS correction : Addresses twinning in monoclinic crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
